molecular formula C15H17NO3 B598990 benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 148404-29-9

benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No. B598990
M. Wt: 259.305
InChI Key: UKDGMCVWUBALEW-UHFFFAOYSA-N
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Description

Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a chemical compound with the molecular formula C15H17NO3 . It has a molecular weight of 259.3 . The compound is stored at a temperature of 28°C .


Molecular Structure Analysis

The molecule contains a total of 38 bonds. There are 21 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 (thio-) carbamate (aliphatic), and 1 ketone (aliphatic) . It contains a total of 36 atoms; 17 Hydrogen atoms, 15 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm^3 . It has a boiling point of 415.7±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C .

Scientific Research Applications

  • Organocatalytic Synthesis

    • Field : Organic Chemistry
    • Application : The compound is related to pyrroles, which are key structural units in many biological compounds and have significant pharmaceutical applications . Pyrroles are used in the synthesis of many natural products and have applications in material science .
    • Method : Organocatalysis has emerged as an important tool for the synthesis of diverse structural scaffolds, including pyrroles . This approach provides a new alternative from the perspective of synthetic efficiency, as well as from the green chemistry point of view .
    • Results : A vast array of synthetic procedures has been developed for the construction of pyrroles .
  • Insecticidal and Antibiotic Applications

    • Field : Medicinal Chemistry
    • Application : The compound is structurally similar to insecticidal chlorfenapyr and antibiotic natural pyrrolomycins . These compounds possess weak acidity and high lipophilicity, the two characteristic properties for uncouplers of oxidative phosphorylation .
    • Method : A series of new 2-benzylpyrroles and 2-benzoylpyrroles were designed and synthesized .
    • Results : The synthesized compounds or their parent compounds were evaluated for their insecticidal and antibiotic properties .
  • Chemical Reagent

    • Field : Chemical Synthesis
    • Application : The compound can be used as a chemical reagent in various chemical reactions . It is often used in the synthesis of other complex organic compounds .
    • Method : The specific method of application would depend on the reaction being performed . It could be used in a variety of reactions, including condensation reactions, substitution reactions, and others .
    • Results : The results would vary depending on the specific reaction being performed .
  • Drug Synthesis

    • Field : Medicinal Chemistry
    • Application : The compound is used in the synthesis of several pyrrole-based drug candidates, including COX-2 selective NSAID, antituberculosis lead candidates BM212, BM521, and BM533, as well as several analogues .
    • Method : A simple and concise three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines .
    • Results : This route has potential to obtain diverse libraries of these pyrrole candidates in a concise manner to develop optimum lead compounds .
  • Chemical Reagent Supplier

    • Field : Chemical Supply
    • Application : The compound is supplied by chemical companies for use in various research and industrial applications .
    • Results : The compound is available for purchase in various quantities, allowing researchers and industries to use it as needed .
  • Pyrrole-Based Drug Candidates

    • Field : Drug Discovery
    • Application : The compound is used in the synthesis of several pyrrole-based drug candidates .
    • Method : A simple and concise three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines .
    • Results : This route has potential to obtain diverse libraries of these pyrrole candidates in a concise manner to develop optimum lead compounds .

properties

IUPAC Name

benzyl 5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c17-14-6-12-8-16(9-13(12)7-14)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDGMCVWUBALEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2CC1=O)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50721672
Record name Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

CAS RN

148404-29-9, 1217315-21-3
Record name Phenylmethyl hexahydro-5-oxocyclopenta[c]pyrrole-2(1H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148404-29-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50721672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl rac-(3aR,6aS)-5-oxo-octahydrocyclopenta[c]pyrrole-2-carboxylate
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